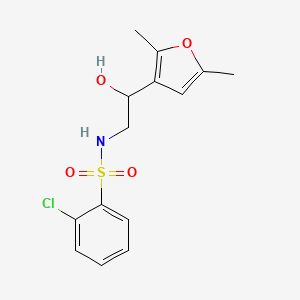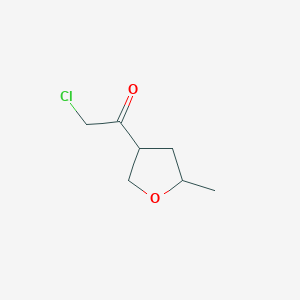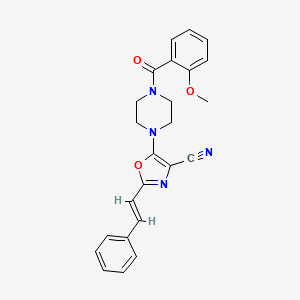![molecular formula C23H26N6O3 B2593605 1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 2188203-11-2](/img/structure/B2593605.png)
1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or 3D models.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the specific reactions involved, the conditions under which they occur, and the yields of each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes. It could include things like its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthetic Methodologies and Derivative Formation
Research has demonstrated the synthesis of a variety of pyridine and fused pyridine derivatives, which includes processes relevant to the production and manipulation of compounds similar to the one . For instance, methods have been developed for synthesizing new heterocyclic systems based on naphthyridine derivatives, showcasing the compound's utility in generating novel chemical structures with potential applications in material science, chemical biology, and pharmaceutical research (Sirakanyan et al., 2018).
Neuroprotective Properties and Enzyme Inhibition
A study highlighted the synthesis of 1,8-naphthyridine derivatives showing notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, including variations of the base structure, have demonstrated neuroprotective profiles in cellular models stressed with neurotoxins, suggesting potential research applications in neurodegenerative disease models such as Alzheimer's disease (de los Ríos et al., 2010).
Fluorescence Properties for Imaging and Sensing
The fluorescence properties of substituted bicyclic pyridine derivatives, including pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, have been synthesized and characterized. These compounds' significant fluorescence spectroscopic data point towards their applications in imaging and sensing technologies, highlighting the compound's potential in developing diagnostic tools and sensors (El‐Sayed & Morsy, 2018).
Antimicrobial and Antitumor Potential
Studies have also explored the synthesis of naphthyridine derivatives with evaluations of their antimicrobial and antitumor activities. This suggests the compound's framework could be useful in developing new therapeutic agents aimed at treating various bacterial infections and cancers. The structural versatility of the naphthyridine core allows for the synthesis of derivatives with potential bioactivity, underscoring the importance of such compounds in medicinal chemistry research (Insuasty et al., 2013).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, new synthetic routes to the compound, or new applications for the compound in areas like medicine or materials science.
I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask.
特性
IUPAC Name |
1-ethyl-7-methyl-3-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-3-27-14-18(19(30)17-7-6-15(2)25-21(17)27)22(31)29-8-4-5-16-13-24-23(26-20(16)29)28-9-11-32-12-10-28/h6-7,13-14H,3-5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONLQHPBKHFNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)


![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)

![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2593543.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)